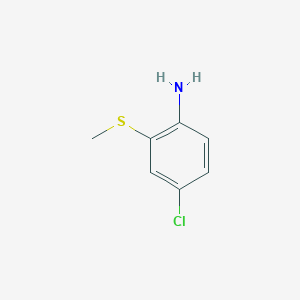
2-Methylthio-4-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aniline derivatives often involves chemical oxidation processes . For example, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates .Chemical Reactions Analysis
The chemical reactions involving aniline derivatives often involve oxidation processes . For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was studied . It was found that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates .科学的研究の応用
Carcinogenic Potential Studies
Research has explored the carcinogenic potential of related compounds like 4,4′-methylene-bis(2-chloroaniline) in rats and mice. In various studies, the substance was found to induce tumors in several organs, highlighting its carcinogenic nature. These findings were significant in understanding the biological impact and potential health risks of exposure to such chemicals (Stula, Sherman, Zapp, & Clayton, 1975), (Russfield, Homburger, Boger, van Dongen, Weisburger, & Weisburger, 1975).
Genotoxic Studies
Research by Segerbäck & Kadlubar (1992) provided insights into the genotoxic nature of 4,4'-Methylenebis(2-chloroaniline) (MOCA). They studied DNA adducts formed in vivo and in vitro, uncovering how MOCA’s metabolism can contribute to its genotoxicity and potential carcinogenicity (Segerbäck & Kadlubar, 1992).
Hemoglobin Binding Studies
Sabbioni & Neumann (2005) explored the binding of MOCA to hemoglobin in rats, providing valuable insights for biological monitoring of exposure to aromatic amines. Their findings helped in understanding the interaction of MOCA with blood proteins, aiding in the assessment of occupational exposure risks (Sabbioni & Neumann, 2005).
Biological Monitoring and Exposure Assessment
Studies have focused on biological monitoring of workers exposed to MOCA, assessing the degree of worker absorption and exposure. These studies are crucial in developing safety protocols and exposure limits in industries where such chemicals are used (Lowry & Clapp, 1992), (Thomas & Wilson, 1984), (Clapp, Piacitelli, Zaebst, & Ward, 1991).
Environmental Impact
Wegman & Korte (1981) reported on the presence of chloroanilines in surface waters in The Netherlands, providing essential data on the environmental impact of such compounds. Their findings contribute to the broader understanding of the ecological footprint of industrial chemicals (Wegman & Korte, 1981).
Biodegradation Studies
Research into biodegradation of chloroanilines by soil bacteria, as reported by Vangnai & Petchkroh (2007), provides insights into potential bioremediation strategies for environments contaminated with such chemicals. Understanding the microbial breakdown of these compounds is crucial for developing environmental cleanup methods (Vangnai & Petchkroh, 2007).
特性
IUPAC Name |
4-chloro-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHVIGLOUSDNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)
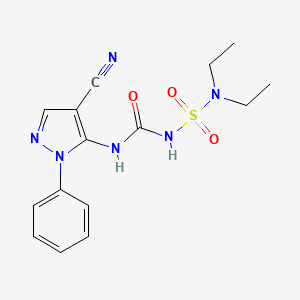
![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)
![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)

![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)
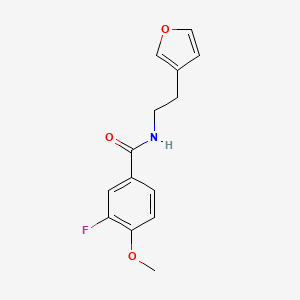
![(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2775259.png)
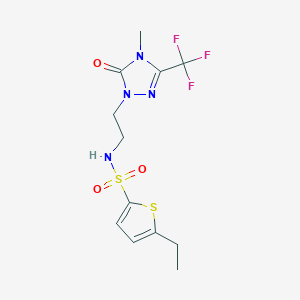
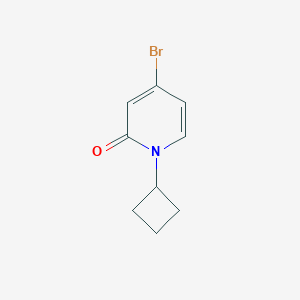
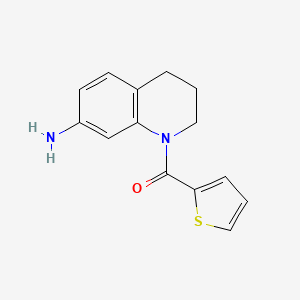
![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)
![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)